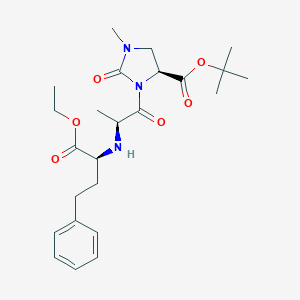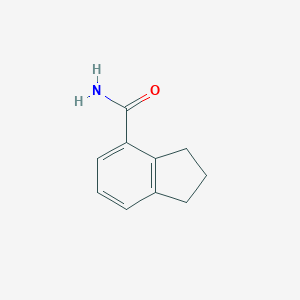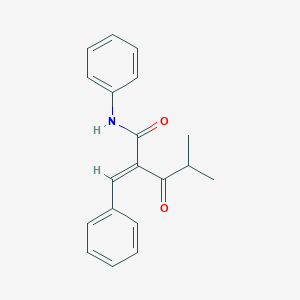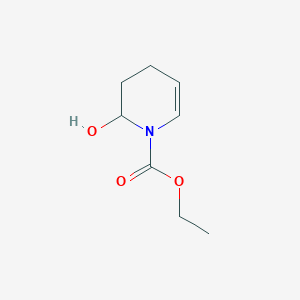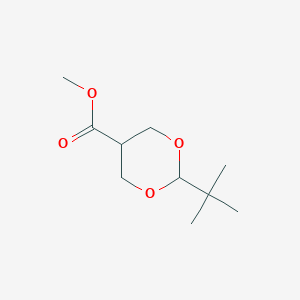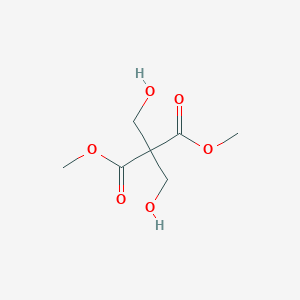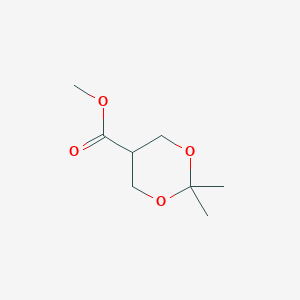
4-Methyl-2-(trimethylsilyl)pyridine
Overview
Description
4-Methyl-2-(trimethylsilyl)pyridine is a chemical compound with the molecular formula C9H15NSi . The trimethylsilyl group in this compound consists of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of the molecule .
Synthesis Analysis
The synthesis of compounds similar to 4-Methyl-2-(trimethylsilyl)pyridine has been reported in the literature. For instance, the reaction of CoCl2 with lithium 4-methyl-N-(trimethylsilyl) pyridine-2-amide yielded a binuclear, homoleptic Co(II) aminopyridinate complex .Molecular Structure Analysis
The molecular structure of 4-Methyl-2-(trimethylsilyl)pyridine is characterized by the presence of a trimethylsilyl group attached to a pyridine ring . This group is known for its chemical inertness and large molecular volume .Chemical Reactions Analysis
Trimethylsilyl groups, such as the one present in 4-Methyl-2-(trimethylsilyl)pyridine, are known to make compounds more volatile, often making them more amenable to analysis by gas chromatography or mass spectrometry . They can also be used as temporary protecting groups during chemical synthesis .Physical And Chemical Properties Analysis
The molecular weight of 4-Methyl-2-(trimethylsilyl)pyridine is 165.308 Da . More detailed physical and chemical properties were not found in the search results.Safety And Hazards
Future Directions
The future directions for the use of 4-Methyl-2-(trimethylsilyl)pyridine and similar compounds could include their use in the synthesis of new compounds with potential applications in various fields. For instance, a study mentions the synthesis of a binuclear, homoleptic Co(II) aminopyridinate complex using a similar compound . Another study discusses the potential of trifluoromethylpyridines in the development of active agrochemical and pharmaceutical ingredients .
properties
IUPAC Name |
trimethyl-(4-methylpyridin-2-yl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NSi/c1-8-5-6-10-9(7-8)11(2,3)4/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWKKSILJXRSVBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50569475 | |
| Record name | 4-Methyl-2-(trimethylsilyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50569475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-(trimethylsilyl)pyridine | |
CAS RN |
19854-23-0 | |
| Record name | 4-Methyl-2-(trimethylsilyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50569475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



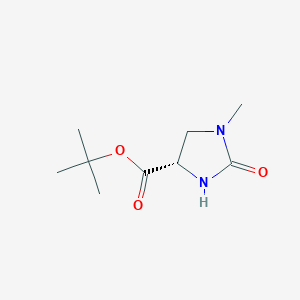

![N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-L-alanine](/img/structure/B28460.png)

